tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate
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Overview
Description
tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate is an organic compound that features a tert-butyl group, an ethynylbenzamido moiety, and a propylcarbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with 4-ethynylbenzoic acid. The reaction is often facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate is not fully understood. it is believed to interact with specific molecular targets through its ethynyl and amide functionalities, potentially affecting biological pathways related to cell signaling and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate
- tert-Butyl (3-(4-aminobenzamido)propyl)carbamate
- tert-Butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate
Uniqueness
tert-Butyl (3-(4-ethynylbenzamido)propyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for developing novel materials and bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[3-[(4-ethynylbenzoyl)amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-13-7-9-14(10-8-13)15(20)18-11-6-12-19-16(21)22-17(2,3)4/h1,7-10H,6,11-12H2,2-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLRKBIQPFTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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